Pentalenolactone

Description

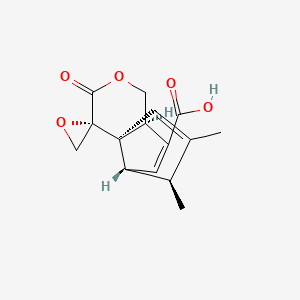

Structure

3D Structure

Propriétés

Numéro CAS |

31501-48-1 |

|---|---|

Formule moléculaire |

C15H16O5 |

Poids moléculaire |

276.28 g/mol |

Nom IUPAC |

(1R,4aR,6aR,7S,9aS)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |

InChI |

InChI=1S/C15H16O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h3-4,8,10-11H,5-6H2,1-2H3,(H,16,17)/t8-,10-,11+,14-,15-/m1/s1 |

Clé InChI |

NUPNVWUYFVEAIT-ULEBWITMSA-N |

SMILES |

CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |

SMILES isomérique |

C[C@@H]1[C@H]2C=C([C@H]3[C@]2(C=C1C)[C@@]4(CO4)C(=O)OC3)C(=O)O |

SMILES canonique |

CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |

Synonymes |

arenaemycin E pentalenolactone |

Origine du produit |

United States |

Foundational & Exploratory

Pentalenolactone: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalenolactone is a sesquiterpenoid natural product exhibiting a range of biological activities, including antibacterial, antifungal, and antitumor properties. First identified in the 1950s from cultures of Streptomyces, this molecule has garnered significant interest due to its unique chemical structure and mechanism of action, which involves the irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. This technical guide provides an in-depth overview of the discovery of this compound, a detailed examination of its biosynthetic pathway in Streptomyces species, and comprehensive experimental protocols for its fermentation, isolation, and characterization. Quantitative data on production, biological activity, and spectroscopic properties are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are provided to illustrate the biosynthetic pathway and a general experimental workflow.

Discovery and Biological Activity

This compound was first isolated from Streptomyces roseogriseus and was initially referred to as Arenemycine.[1] It has since been isolated from over 30 species of Streptomyces.[2] The biological activity of this compound and its analogs stems from their ability to act as potent and specific inhibitors of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3] This inhibition is irreversible and is a result of the alkylation of the active site cysteine residue by the electrophilic epoxylactone moiety of the this compound molecule.[4] This mode of action confers a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa.[2] Furthermore, this compound has demonstrated the ability to inhibit the replication of DNA viruses like Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2) and to suppress the proliferation of smooth muscle cells.[2]

Table 1: Biological Activity of this compound and its Analogs

| Compound | Target/Organism | Activity Metric | Value |

| This compound | Escherichia coli DH5α | MIC | 50 µg/mL[5] |

| 1-deoxy-8α-hydroxypentalenic acid | Staphylococcus aureus ATCC 25923 | MIC | 16 µg/mL[6] |

| 1-deoxy-8α-hydroxypentalenic acid | Escherichia coli ATCC 25922 | MIC | 32 µg/mL[6] |

| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Staphylococcus aureus ATCC 25923 | MIC | 16 µg/mL[6] |

| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Escherichia coli ATCC 25922 | MIC | 16 µg/mL[6] |

Biosynthesis of this compound in Streptomyces

The biosynthetic pathway of this compound has been extensively studied, with the gene cluster responsible for its production identified and characterized in several Streptomyces species, most notably in Streptomyces avermitilis. The cluster contains a series of genes encoding the enzymes that catalyze the transformation of the primary metabolite farnesyl diphosphate (B83284) (FPP) into the final this compound product.

The key steps in the biosynthesis are:

-

Cyclization: Farnesyl diphosphate is cyclized by pentalenene (B1246303) synthase to form the parent hydrocarbon, pentalenene.

-

Oxidation: A series of oxidation reactions are carried out by cytochrome P450 monooxygenases and other oxidoreductases to introduce oxygen functionalities.

-

Rearrangement: An unprecedented P450-catalyzed oxidative rearrangement forms the characteristic lactone ring of the this compound core.

The following diagram illustrates the key enzymatic steps in the this compound biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for the fermentation of this compound-producing Streptomyces and the subsequent isolation and purification of the target compound.

Fermentation

3.1.1. Strain and Culture Media

A this compound-producing strain, such as Streptomyces sp. NRRL S-4, is used for inoculation.

-

Seed Medium (ISP2 Medium):

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Dextrose: 4 g/L

-

pH adjusted to 7.2 before autoclaving.

-

-

Production Medium:

-

Soybean Flour: 10 g/L

-

Glucose: 10 g/L

-

Soluble Starch: 15 g/L

-

Yeast Extract: 5 g/L

-

NaCl: 5 g/L

-

CaCO₃: 3 g/L

-

pH adjusted to 7.0 before autoclaving.[6]

-

3.1.2. Fermentation Conditions

-

A single colony of the Streptomyces strain is inoculated into a 250 mL Erlenmeyer flask containing 100 mL of ISP2 seed medium.

-

The seed culture is incubated at 28°C for 2-3 days on a rotary shaker at 200 rpm.

-

The seed culture is then used to inoculate the production medium at a 5% (v/v) ratio.

-

Large-scale fermentation is carried out in 2 L flasks each containing 1 L of production medium.

-

The production cultures are incubated at 28°C for 7-10 days on a rotary shaker at 200 rpm.[6]

Isolation and Purification

The following diagram outlines the general workflow for the isolation and purification of this compound from the fermentation broth.

3.2.1. Extraction

-

The fermentation broth is harvested and centrifuged to separate the supernatant and the mycelial cake.

-

The supernatant is extracted three times with an equal volume of ethyl acetate.

-

The mycelial cake is also extracted with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude extract.

3.2.2. Chromatographic Purification

-

The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of hexane (B92381) and ethyl acetate.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by reversed-phase column chromatography (ODS), eluting with a gradient of water and methanol.[6]

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[6]

Structural Elucidation and Data

The structure of this compound and its analogs is confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| Molecular Formula | C₁₅H₁₆O₅[7] |

| Molecular Weight | 276.28 g/mol [7] |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) and multiplicities for key protons would be listed here. |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) for each carbon atom would be listed here. |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺, [M+Na]⁺, etc. |

Conclusion

This compound remains a molecule of significant interest for its potent and specific biological activity. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to enhance its production and generate novel analogs. The detailed protocols provided in this guide offer a framework for researchers to culture this compound-producing Streptomyces and to isolate and purify this promising natural product for further investigation and potential therapeutic development. The continued exploration of Streptomyces diversity, coupled with modern analytical and genetic tools, is likely to uncover more members of the this compound family with unique and valuable biological properties.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C15H16O5 | CID 24199350 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pentalenolactone Biosynthesis Pathway in Actinobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pentalenolactone biosynthesis pathway in actinobacteria, with a focus on Streptomyces avermitilis. This compound is a sesquiterpenoid antibiotic that exhibits a range of biological activities, including antibacterial, antifungal, and antiviral properties. Its unique mode of action, the irreversible inactivation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), has made it a subject of interest for drug development. This document details the genetic organization, enzymatic steps, and regulatory mechanisms of its biosynthesis, providing valuable information for researchers seeking to understand and engineer this pathway for the production of novel bioactive compounds.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster found in several Streptomyces species. In Streptomyces avermitilis, this cluster spans approximately 13.4 kb and contains 13 unidirectionally transcribed open reading frames (ORFs)[1][2][3][4]. This cluster, designated as the ptl cluster, contains all the necessary genes for the production of this compound from the primary metabolite farnesyl diphosphate (B83284) (FPP), as well as a gene conferring resistance to the antibiotic[2][3][4].

The organization of the this compound biosynthetic gene cluster in S. avermitilis is as follows:

| Gene | SAV Number | Putative Function |

| gap1 | SAV2990 | This compound-insensitive GAPDH (resistance)[5] |

| ptlH | SAV2991 | Non-heme iron dioxygenase[5] |

| ptlG | SAV2992 | Transmembrane efflux protein[5] |

| ptlF | SAV2993 | Short-chain dehydrogenase[6] |

| ptlE | SAV2994 | Flavin-dependent monooxygenase |

| ptlD | SAV2995 | α-ketoglutarate-dependent dioxygenase |

| ptlC | SAV2996 | Unknown |

| ptlB | SAV2997 | Farnesyl diphosphate synthase[5] |

| ptlA | SAV2998 | Pentalenene synthase[3] |

| ptlI | SAV2999 | Cytochrome P450 monooxygenase[1] |

| ptlR | SAV3000 | Transcriptional regulator[5] |

| ptlJ | SAV3001 | Unknown |

| ptlK | SAV3002 | Unknown |

The Biosynthetic Pathway: From Farnesyl Diphosphate to this compound

The biosynthesis of this compound is a multi-step enzymatic process that transforms the ubiquitous sesquiterpene precursor, farnesyl diphosphate (FPP), into the complex lactone structure of the final product. The pathway involves a series of cyclization and oxidation reactions catalyzed by enzymes encoded by the ptl gene cluster.

References

- 1. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A gene cluster for biosynthesis of the sesquiterpenoid antibiotic this compound in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic this compound in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pentalenolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies related to pentalenolactone, a sesquiterpenoid antibiotic produced by various Streptomyces species.

Chemical Structure and Physicochemical Properties

This compound is a complex sesquiterpene lactone characterized by a tricyclic carbon skeleton. Its chemical formula is C₁₅H₁₆O₅, and its IUPAC name is (1R,4aR,6aR,7S,9aS)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid. The molecule features a fused ring system, a lactone, a carboxylic acid, and a spiro-epoxide, which is crucial for its biological activity.

Table 1: Physicochemical and Spectroscopic Data for this compound and its Analogs

| Property | This compound | 1-deoxy-8α-hydroxypentalenic acid (Analog 1)[1] | 1-deoxy-9β-hydroxy-11-oxopentalenic acid (Analog 2)[1] |

| Molecular Formula | C₁₅H₁₆O₅ | C₁₅H₂₂O₃ | C₁₅H₂₀O₄ |

| Molecular Weight ( g/mol ) | 276.28 | 250.33 | 264.32 |

| Appearance | - | Amorphous powder | White powder |

| Optical Rotation [α]D | - | -30 (c 0.1, MeOH) | +8.4 (c 0.05, MeOH) |

| UV λmax (nm) | - | 213 (log ε 3.45) | 220 (log ε 3.69) |

| **IR νmax (cm⁻¹) ** | - | 3377 (OH), 1689 (C=O) | 3385 (OH), 1684 (C=O) |

| Mass Spectrometry (HRESIMS) m/z | - | 249.1489 [M-H]⁻ | 263.1282 [M-H]⁻ |

Stereochemistry and Absolute Configuration

For instance, the absolute configurations of 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid were determined by comparing their experimental electronic circular dichroism (ECD) spectra with those predicted by time-dependent density functional theory (TDDFT) calculations.[1] This method is a powerful tool for assigning the absolute stereochemistry of chiral molecules in the absence of single-crystal X-ray data.

The biosynthesis of this compound is a highly stereospecific process governed by a series of enzymes. The initial cyclization of the achiral precursor farnesyl diphosphate (B83284) is catalyzed by pentalenene (B1246303) synthase, which establishes the core tricyclic structure with defined stereocenters. Subsequent enzymatic modifications, including oxidations and rearrangements, are also stereospecific, ultimately leading to the formation of the final this compound molecule with its unique stereochemical arrangement.

Spectroscopic Data for Structural Elucidation

The structure of this compound and its intermediates has been primarily elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Analogs (in CD₃OD, 600 MHz for ¹H, 150 MHz for ¹³C) [1]

| Position | 1-deoxy-8α-hydroxypentalenic acid (Analog 1) | 1-deoxy-9β-hydroxy-11-oxopentalenic acid (Analog 2) |

| δH (ppm, mult., J in Hz) | δC (ppm) | |

| 1 | 1.80, m; 1.45, m | 46.1 |

| 2 | 1.55, m | 42.1 |

| 3 | 1.65, m; 1.50, m | 50.9 |

| 4 | - | 63.8 |

| 5 | 3.02, m | 56.4 |

| 6 | - | 140.1 |

| 7 | 6.41, s | 148.0 |

| 8 | 4.65, d (7.2) | 82.1 |

| 9 | 2.15, m | 50.1 |

| 10 | 1.05, d (6.6) | 11.5 |

| 11 | 1.60, m; 1.40, m | 39.1 |

| 12 | 2.30, m; 2.10, m | 38.5 |

| 13 | - | 171.2 |

| 14 | 1.08, s | 30.1 |

| 15 | 1.02, s | 29.5 |

Experimental Protocols

The following is a general protocol for the isolation and purification of this compound and its analogs, based on methodologies reported in the literature.[1]

-

Fermentation: Streptomyces sp. is cultured in a suitable production medium (e.g., ISP2 broth) at 28 °C for 7-10 days with shaking.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelial cake can also be extracted with acetone (B3395972) or methanol.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification:

-

Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of solvents (e.g., dichloromethane-methanol) to separate fractions based on polarity.

-

Size-Exclusion Chromatography: Fractions containing the compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with a mixture of dichloromethane (B109758) and methanol.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved by RP-HPLC on a C18 column using a suitable mobile phase (e.g., methanol-water gradient) to yield pure compounds.

-

Pentalenene synthase is a key enzyme in the biosynthesis of this compound. The following protocol outlines its purification and activity assay.

-

Protein Expression and Cell Lysis: The gene encoding pentalenene synthase is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The cells are harvested and lysed by sonication or French press in a suitable buffer.

-

Purification:

-

Anion-Exchange Chromatography: The cell-free extract is loaded onto an anion-exchange column (e.g., DEAE-Sepharose) and eluted with a salt gradient (e.g., NaCl).

-

Hydroxylapatite Chromatography: Active fractions are pooled and applied to a hydroxylapatite column, followed by elution with a phosphate (B84403) gradient.

-

Gel-Filtration Chromatography: The final purification step involves gel-filtration chromatography (e.g., on a Sephacryl S-200 column) to separate the enzyme based on its molecular size.

-

-

Enzyme Assay: The activity of pentalenene synthase is determined by measuring the conversion of farnesyl diphosphate to pentalenene.

-

The assay mixture contains the purified enzyme, farnesyl diphosphate, and Mg²⁺ in a suitable buffer.

-

The reaction is incubated at an optimal temperature and then quenched.

-

The product, pentalenene, is extracted with an organic solvent (e.g., hexane) and quantified by gas chromatography-mass spectrometry (GC-MS).

-

Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

This compound exerts its antibiotic effect by irreversibly inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][3] This inhibition disrupts a crucial step in cellular energy metabolism.

The mechanism of inhibition involves the covalent modification of a specific cysteine residue (Cys-149) in the active site of GAPDH.[3] The electrophilic spiro-epoxide ring of this compound is susceptible to nucleophilic attack by the sulfhydryl group of the cysteine residue. This results in the opening of the epoxide ring and the formation of a stable covalent bond between the enzyme and the inhibitor, leading to irreversible inactivation of GAPDH.

Caption: Inhibition of GAPDH by this compound.

This guide provides a foundational understanding of the chemical structure, stereochemistry, and biological activity of this compound. Further research into its complex biosynthesis and mechanism of action will continue to be of great interest to the scientific community.

References

- 1. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentalenolactone's Mechanism of Action on GAPDH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalenolactone (PL), a sesquiterpenoid antibiotic, is a potent and specific inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Its mechanism of action involves the time-dependent, irreversible covalent modification of a critical cysteine residue within the enzyme's active site. This targeted inhibition disrupts glycolysis, a metabolic pathway often upregulated in cancer cells, making this compound and its analogs compounds of interest in drug development. This technical guide provides a comprehensive overview of the molecular mechanism, kinetic parameters of inhibition, detailed experimental protocols for studying this interaction, and the resulting cellular effects.

Introduction

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate. Beyond its metabolic role, GAPDH is implicated in various cellular processes, including apoptosis and DNA repair. The heightened reliance of many cancer cells on glycolysis, known as the Warburg effect, positions GAPDH as a compelling target for anticancer therapies.

This compound, produced by several Streptomyces species, has been identified as a specific, irreversible inhibitor of GAPDH.[1][2] Understanding the precise mechanism of this inhibition is crucial for the rational design of novel therapeutics targeting GAPDH.

Molecular Mechanism of Action

This compound exerts its inhibitory effect through a covalent modification of the catalytically active cysteine residue, Cys-149, in the active site of GAPDH.[3] This interaction proceeds via a two-step mechanism:

-

Reversible Binding: this compound initially forms a reversible, non-covalent complex with the enzyme.

-

Irreversible Covalent Modification: This is followed by an irreversible nucleophilic attack from the thiolate group of Cys-149 on the electrophilic epoxide ring of this compound. This results in the formation of a stable covalent adduct, leading to the inactivation of the enzyme.[3]

The presence of the substrate, glyceraldehyde-3-phosphate (G-3-P), offers protection against inactivation by this compound, suggesting competitive binding at the active site.[1] Conversely, the presence of the cofactor NAD+ has been shown to stimulate the inactivation, likely by inducing a conformational change in the enzyme that increases its affinity for the inhibitor.[1]

Quantitative Data on GAPDH Inhibition

The inhibitory potency of this compound and its derivatives has been characterized through kinetic studies. The following tables summarize the available quantitative data.

| Compound | Enzyme Source | Inhibition Type | Kinetic Parameters | Reference |

| This compound | Rabbit Muscle GAPDH | Irreversible, Competitive with G-3-P, Uncompetitive with NAD+ | Biphasic inactivation kinetics (fast and slow phases) | [1] |

| This compound Methyl Ester | Rabbit Muscle GAPDH | Irreversible | Slower inactivation rate and higher KI than this compound | [1] |

Note: Specific values for KI and inactivation rate constants (kinact) are detailed in the full-text publications and are essential for a complete quantitative comparison.

Experimental Protocols

GAPDH Activity Assay (Colorimetric)

This protocol outlines a general method for measuring GAPDH activity, which is essential for determining the extent of inhibition by this compound.

Materials:

-

GAPDH enzyme

-

GAPDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Glyceraldehyde-3-phosphate (G3P), substrate

-

NAD+, cofactor

-

Developer solution (containing a tetrazolium salt, e.g., WST-1)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mix containing GAPDH Assay Buffer, NAD+, and the developer solution.

-

Add the reaction mix to the wells of a 96-well plate.

-

To initiate the reaction, add the substrate (G3P) to the wells.

-

For inhibitor studies, pre-incubate the enzyme with this compound for various time points before adding the substrate.

-

Measure the absorbance at 450 nm in a kinetic mode at 37°C for 30-60 minutes.

-

The rate of increase in absorbance is proportional to the GAPDH activity.

Identification of the this compound Adduction Site

This protocol describes the general workflow to identify the specific amino acid residue modified by this compound.

Materials:

-

Purified GAPDH

-

This compound (or a labeled analog, e.g., tritiated tetrahydrothis compound)

-

Denaturing and reducing agents (e.g., urea, DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Trypsin

-

Reverse-phase HPLC system

-

Mass spectrometer or amino acid sequencer

Procedure:

-

Incubate GAPDH with an excess of this compound to ensure complete inactivation.

-

Denature, reduce, and alkylate the modified GAPDH to unfold the protein and cap any free cysteine residues.

-

Digest the protein into smaller peptides using trypsin.

-

Separate the resulting peptide mixture using reverse-phase HPLC.

-

If a labeled this compound analog was used, identify the radioactive peptide fraction.

-

Analyze the purified, modified peptide by mass spectrometry to determine its mass and sequence, and to pinpoint the exact site of this compound adduction.[3]

Cellular Glycolysis Assay (Seahorse XF Analyzer)

This protocol provides a method to assess the effect of this compound on the glycolytic activity of live cells.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin (B223565), and 2-deoxyglucose)

-

Cultured cells of interest

-

This compound

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

The following day, replace the culture medium with Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Perform a Seahorse XF Glycolysis Stress Test by sequentially injecting glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor).

-

The Seahorse analyzer measures the extracellular acidification rate (ECAR), which is an indicator of lactate (B86563) production and thus glycolytic activity.

-

Analyze the data to determine the effect of this compound on basal glycolysis, glycolytic capacity, and glycolytic reserve.

Visualizations

Signaling Pathway of GAPDH Inhibition

Caption: Covalent modification of GAPDH by this compound.

Experimental Workflow for Identifying the Adduction Site

Caption: Workflow for identifying the this compound adduction site on GAPDH.

Impact of this compound on Glycolysis

Caption: this compound inhibits glycolysis by targeting GAPDH.

Conclusion

This compound serves as a valuable chemical probe for studying the function of GAPDH and as a lead compound for the development of novel therapeutics. Its specific and irreversible mechanism of action on Cys-149 of GAPDH effectively shuts down the glycolytic pathway, a critical energy source for many pathogenic cells, including cancer cells. The detailed protocols and mechanistic understanding presented in this guide provide a foundation for further research into the therapeutic potential of this compound and its derivatives. Future work should focus on obtaining more extensive quantitative kinetic data for a wider range of analogs and on elucidating the structural basis of the this compound-GAPDH interaction through crystallographic studies.

References

- 1. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific inactivation of glucose metabolism from eucaryotic cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Production of Pentalenolactone: A Technical Guide for Researchers

An in-depth exploration of the microorganisms, culture conditions, and biosynthetic pathways involved in the production of the sesquiterpenoid antibiotic, pentalenolactone.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the production of this compound, a bioactive compound with antibiotic properties. This compound is a sesquiterpenoid antibiotic that has been isolated from over 30 species of Streptomyces.[1] It is active against a range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1] The mechanism of action involves the irreversible inactivation of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] This document details the specific microorganisms known to produce this compound, their optimal culture conditions, the intricate biosynthetic pathway, and relevant experimental protocols.

This compound-Producing Microorganisms

This compound is primarily produced by various species of the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to produce a wide array of secondary metabolites.[2] The following species have been identified as producers of this compound and its derivatives:

Culture Conditions for this compound Production

The production of this compound, like many secondary metabolites in Streptomyces, is highly dependent on specific culture conditions. Factors such as media composition, pH, temperature, and aeration play a crucial role in optimizing yield.

Media Composition

Various media have been utilized for the cultivation of Streptomyces species for this compound production. The choice of medium can significantly influence the growth of the microorganism and the synthesis of the target compound.

| Strain | Medium | Composition | Reference |

| Streptomyces sp. NRRL S-4 | Fermentation Medium | Soybean flour (10 g/L), Glucose (10 g/L), Soluble starch (15 g/L), Yeast extract (5 g/L), NaCl (5 g/L), CaCO3 (3 g/L), pH 7.0 | [9] |

| Streptomyces avermitilis | Vegetative Medium | Glucose (0.5 g), Soy flour (1.5 g) in 20 mL | [4] |

| Streptomyces exfoliatus | GYM Streptomyces Medium | Glucose (4.0 g/L), Yeast extract (4.0 g/L), Malt extract (10.0 g/L), CaCO3 (2.0 g/L), Agar (18.0 g/L) | [8] |

| General Streptomyces | Basal Medium | Glucose (10.0 g/L), Soybean meal (10.0 g/L), NaCl (10.0 g/L), CaCO3 (2.0 g/L) | [12] |

Fermentation Parameters

Optimal physical parameters are critical for maximizing this compound production. These parameters influence microbial growth and enzyme activity.

| Parameter | Optimal Range/Value | Notes | Reference |

| Temperature | 28-30°C | Mesophilic growth range for most producing Streptomyces species. | [8][9][12][13] |

| pH | 7.0 - 7.5 | Neutral pH is generally optimal for growth and production. | [9][13] |

| Incubation Time | 7-8 days | Production of secondary metabolites typically occurs in the stationary phase of growth. | [9][12][13] |

| Aeration | 130-200 rpm | Adequate aeration is necessary for these aerobic bacteria. | [12] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that begins with the cyclization of farnesyl diphosphate (B83284) (FPP).[4] The pathway involves a series of oxidation, hydroxylation, and rearrangement reactions catalyzed by a suite of enzymes encoded by a dedicated gene cluster.

The committed step is the cyclization of FPP to the parent hydrocarbon, pentalenene (B1246303), catalyzed by pentalenene synthase.[4] This is followed by a series of oxidative modifications to form various intermediates, such as 1-deoxypentalenic acid, this compound D, E, and F, ultimately leading to the formation of this compound.[1][14]

Key Enzymes and Quantitative Data

Several enzymes in the this compound biosynthetic pathway have been characterized, and their kinetic parameters have been determined. This data is crucial for understanding the efficiency of the pathway and for potential bioengineering efforts.

| Enzyme | Gene | Organism | Substrate | Km (µM) | kcat (s-1 or min-1) | KD (µM) | Reference |

| PtlF | ptlF | S. avermitilis | 1-Deoxy-11β-hydroxypentalenic Acid | 6.5 ± 1.5 | 0.65 ± 0.03 s-1 | - | [1] |

| PtlF | ptlF | S. avermitilis | NAD+ | 25 ± 3 | - | - | [1] |

| PtlH | ptlH | S. avermitilis | 1-Deoxypentalenic Acid | 570 ± 190 | 4.2 ± 0.6 s-1 | - | [14][15] |

| PtlI | ptlI | S. avermitilis | Pentalenene | - | - | 1.44 ± 0.14 | [3] |

| PenM | penM | S. exfoliatus | This compound F | 340 ± 100 | 10.5 ± 1.7 min-1 | 153 ± 14 | [7] |

| PntM | pntM | S. arenae | This compound F | 430 ± 100 | 8.8 ± 0.9 min-1 | 126 ± 11 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and characterization of this compound and its biosynthetic enzymes.

Cultivation and Fermentation

References

- 1. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptomyces exfoliatus - Wikipedia [en.wikipedia.org]

- 3. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic this compound in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EzBioCloud | Streptomyces arenae [ezbiocloudpro.app]

- 6. Streptomyces arenae - Wikipedia [en.wikipedia.org]

- 7. Genome Mining in Streptomyces. Discovery of an Unprecedented P450-Catalyzed Oxidative Rearrangement That is the Final Step in the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streptomyces exfoliatus Tü 472 | DSM 40735 | BacDiveID:15137 [bacdive.dsmz.de]

- 9. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on biosynthesis of this compound. V isolation of deoxypentalenylglucuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

- 13. banglajol.info [banglajol.info]

- 14. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlH, a non-heme iron dioxygenase of Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Identification of Pentalenolactone Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data and experimental protocols crucial for the identification and characterization of pentalenolactone-type sesquiterpenoids. Pentalenolactones are a class of bioactive natural products, primarily isolated from Streptomyces species, known for their antimicrobial properties. Accurate structural elucidation is paramount for further research and development. This document focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in this process.

Spectroscopic Data Presentation

The structural identification of novel natural products relies on the careful analysis and comparison of spectroscopic data with that of known compounds. Presented below are the ¹H NMR, ¹³C NMR, and HRESIMS data for two recently isolated this compound analogs: 1-deoxy-8α-hydroxypentalenic acid (1) and 1-deoxy-9β-hydroxy-11-oxopentalenic acid (2), which serve as exemplary datasets for this class of compounds.[1]

Table 1: ¹H NMR Spectroscopic Data (600 MHz, CD₃OD) for this compound Analogs 1 and 2 [1]

| Position | 1-deoxy-8α-hydroxypentalenic acid (1) δн (mult., J in Hz) | 1-deoxy-9β-hydroxy-11-oxopentalenic acid (2) δн (mult., J in Hz) |

| 2 | 2.45, m | 2.59, m |

| 3 | 2.21, m | 2.26, m |

| 4α | 1.83, m | 1.95, m |

| 4β | 1.57, m | 1.68, m |

| 5α | 1.63, m | 1.75, m |

| 5β | 1.45, m | 1.55, m |

| 7 | 6.41, s | 6.55, s |

| 8 | 4.31, d (7.8) | - |

| 9 | - | 4.45, d (8.4) |

| 10 | 2.65, m | 2.80, m |

| 11 | 3.85, m | - |

| 12 | 1.15, d (7.2) | 1.25, d (7.2) |

| 14 | 1.05, s | 1.10, s |

| 15 | 0.95, s | 1.00, s |

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CD₃OD) for this compound Analogs 1 and 2 [1]

| Position | 1-deoxy-8α-hydroxypentalenic acid (1) δc, type | 1-deoxy-9β-hydroxy-11-oxopentalenic acid (2) δc, type |

| 1 | 54.1, C | 55.2, C |

| 2 | 41.2, CH | 42.1, CH |

| 3 | 35.1, CH | 36.0, CH |

| 4 | 29.5, CH₂ | 30.4, CH₂ |

| 5 | 31.8, CH₂ | 32.7, CH₂ |

| 6 | 140.1, C | 141.2, C |

| 7 | 148.0, CH | 149.1, CH |

| 8 | 80.5, CH | 50.1, C |

| 9 | 52.3, C | 82.3, CH |

| 10 | 45.6, CH | 46.5, CH |

| 11 | 75.4, CH | 217.1, C |

| 12 | 15.2, CH₃ | 16.1, CH₃ |

| 13 | 175.3, C | 176.2, C |

| 14 | 25.8, CH₃ | 26.7, CH₃ |

| 15 | 22.4, CH₃ | 23.3, CH₃ |

Table 3: HRESIMS Data for this compound Analogs 1 and 2 [1]

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |

| 1-deoxy-8α-hydroxypentalenic acid (1) | C₁₅H₂₂O₃ | [M − H]⁻ | 249.1485 | 249.1489 |

| 1-deoxy-9β-hydroxy-11-oxopentalenic acid (2) | C₁₅H₂₀O₄ | [M − H]⁻ | 263.1278 | 263.1282 |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring 1D and 2D NMR data for this compound analogs.

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of the purified this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., methanol-d₄ (CD₃OD), chloroform-d (B32938) (CDCl₃)). The choice of solvent is critical and should be based on the sample's solubility.

-

Transfer the solution to a standard 5 mm NMR tube. Ensure the final volume is sufficient to cover the detection range of the NMR coil (typically 0.5-0.6 mL).

-

-

Instrumentation and Data Acquisition:

-

NMR data can be acquired on a high-field spectrometer, such as a Bruker Avance 600 MHz instrument.[1]

-

The spectrometer should be equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for small sample quantities.

-

Acquire standard 1D spectra: ¹H NMR and ¹³C NMR (with proton decoupling).

-

Chemical shifts are typically referenced to the residual solvent signal (e.g., CD₃OD at δн 3.31 and δc 49.0) as an internal standard.[1]

-

To aid in structural elucidation, acquire a suite of 2D NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

2.2 High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is essential for determining the elemental composition of a molecule with high accuracy.

-

Sample Preparation:

-

Prepare a dilute solution of the purified sample in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

The solvent should be of high purity (LC-MS grade) to minimize background ions.

-

-

Instrumentation and Data Acquisition:

-

HRESIMS data can be acquired on a time-of-flight (TOF) mass spectrometer, such as an Agilent 6224 TOF LC-MS, equipped with an electrospray ionization (ESI) source.[1]

-

The analysis can be performed in either positive or negative ion mode, depending on the analyte's ability to be protonated [M+H]⁺, form adducts [M+Na]⁺, or be deprotonated [M-H]⁻. For pentalenolactones, which contain carboxylic acid or hydroxyl groups, negative ion mode is often effective.[1]

-

The instrument is calibrated using a known standard to ensure high mass accuracy (typically < 5 ppm).

-

The data acquired provides a highly accurate mass measurement, which is used to calculate the molecular formula of the compound.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the identification and structural elucidation of a novel natural product like this compound, from initial isolation to final structure confirmation.

Caption: Workflow for Natural Product Identification.

References

Pentalenolactone: A Technical Guide to its Antibiotic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalenolactone, a sesquiterpenoid natural product isolated from various Streptomyces species, has demonstrated significant antibiotic properties. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its mechanism of action, antibacterial spectrum, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic discovery and development.

Introduction

This compound is a member of the this compound family of metabolites, first isolated in the mid-1950s.[1] These compounds are known for their broad biological activities, including antibacterial, antifungal, and antiprotozoal effects.[1][2] The unique chemical structure of this compound, featuring a tricyclic framework with an electrophilic epoxide, is crucial for its biological function.[3] This guide will delve into the technical details of its antibiotic activity, providing quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Mechanism of Action: Inhibition of a Key Glycolytic Enzyme

The primary mechanism of this compound's antibiotic activity is the irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway.[1][4][5]

Covalent Modification of GAPDH

This compound acts as a covalent, competitive inhibitor of GAPDH.[1][4] The electrophilic epoxylactone moiety of the molecule is subject to nucleophilic attack by the active site cysteine residue (Cys149) of GAPDH.[1][5] This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.[4][5] The substrate, glyceraldehyde-3-phosphate, can protect the enzyme from inactivation, while the presence of NAD+ enhances the affinity of the enzyme for the inhibitor.[4]

Disruption of Glycolysis

By inhibiting GAPDH, this compound effectively blocks the glycolytic pathway, a central metabolic route for energy production in most organisms. This disruption of cellular metabolism is the ultimate cause of its antibiotic effect. The inhibition of this essential enzyme explains the broad spectrum of activity observed for this compound.

Resistance Mechanisms

Bacterial resistance to this compound arises from mutations in the gapA gene, which encodes for GAPDH.[1] These mutations, such as the T175S substitution in E. coli, result in a GAPDH enzyme that is no longer sensitive to inhibition by this compound.[1] Interestingly, some this compound-producing Streptomyces species possess a naturally resistant isoform of GAPDH, which is expressed during the production of the antibiotic, providing a self-resistance mechanism.[6]

Quantitative Data: Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and its analogs against various bacterial strains.

| Compound | Bacterial Strain | ATCC Number | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | DH5α | 50 | [1] |

| 1-deoxy-8α-hydroxypentalenic acid | Escherichia coli | 25922 | 32 | [3] |

| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Escherichia coli | 25922 | 16 | [3] |

| 1-deoxy-8α-hydroxypentalenic acid | Staphylococcus aureus | 25923 | 16 | [3] |

| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Staphylococcus aureus | 25923 | 16 | [3] |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its analogs.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Test compound (this compound or analog) stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Test Compound Dilutions:

-

Perform serial two-fold dilutions of the test compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

-

Include a growth control well (CAMHB without the test compound) and a sterility control well (uninoculated CAMHB).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well containing the test compound dilutions and the growth control well. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Assay

This spectrophotometric assay measures the activity of GAPDH by monitoring the reduction of NAD+ to NADH.

Materials:

-

Purified GAPDH enzyme

-

Glyceraldehyde-3-phosphate (GAP) substrate

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

This compound (inhibitor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 2 mM EDTA)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of GAPDH, GAP, and NAD+ in the assay buffer.

-

-

Assay Setup:

-

In a cuvette or a 96-well UV-transparent plate, prepare the following reaction mixtures:

-

Control Reaction: Assay buffer, GAPDH, and NAD+.

-

Inhibitor Reaction: Assay buffer, GAPDH, NAD+, and varying concentrations of this compound.

-

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature to allow for binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate (GAP) to all reaction mixtures.

-

-

Measurement:

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Record the absorbance at regular time intervals for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each reaction.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control reaction.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizations

Signaling Pathway: Inhibition of Glycolysis

Caption: this compound's inhibition of GAPDH in the glycolytic pathway.

Experimental Workflow: Antibiotic Activity and Mechanism of Action

Caption: Workflow for assessing this compound's antibiotic activity.

Conclusion

This compound represents a promising natural product with potent antibiotic activity. Its well-defined mechanism of action, involving the irreversible inhibition of the essential metabolic enzyme GAPDH, makes it an interesting candidate for further drug development efforts. This technical guide has provided a comprehensive overview of its biological activity, supported by quantitative data and detailed experimental protocols. The provided visualizations of its mechanism and experimental workflow aim to facilitate a deeper understanding for researchers in the field. Further studies to explore its full antibacterial spectrum and to optimize its therapeutic potential are warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-insensitive glyceraldehyde-3-phosphate dehydrogenase from Streptomyces arenae is closely related to GAPDH from thermostable eubacteria and plant chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentalenolactone Gene Cluster Organization in Streptomyces avermitilis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pentalenolactone gene cluster in Streptomyces avermitilis. Pentalenolactones are a family of sesquiterpenoid antibiotics with a range of biological activities. Understanding the genetic organization and biosynthetic pathway of these compounds is crucial for their potential development as therapeutic agents. This document details the genes and enzymes involved, their quantitative characteristics, the experimental protocols used for their characterization, and visual representations of the biosynthetic and regulatory pathways.

This compound Gene Cluster in Streptomyces avermitilis

The this compound biosynthetic gene cluster in Streptomyces avermitilis is a 13.4 kb region of the chromosome containing 13 unidirectionally transcribed open reading frames (ORFs), spanning from SAV2990 to SAV3002.[1][2][3][4] This cluster encodes the enzymes necessary for the synthesis of this compound precursors, as well as proteins responsible for self-resistance and potentially regulation.

Gene Organization and Function

The table below summarizes the genes within the this compound cluster and their proposed or confirmed functions.

| Gene | SAV Number | Proposed/Confirmed Function | Quantitative Data |

| gap1 | SAV2990 | This compound-insensitive glyceraldehyde-3-phosphate dehydrogenase (Resistance) | - |

| ptlH | SAV2991 | 1-deoxypentalenic acid 11β-hydroxylase | kcat: 4.2 ± 0.6 s-1, Km (for 1-deoxypentalenic acid): 0.57 ± 0.19 mM[5] |

| ptlG | SAV2992 | Putative transmembrane efflux protein | - |

| ptlF | SAV2993 | 1-deoxy-11β-hydroxypentalenic acid dehydrogenase | kcat: 0.65 ± 0.03 s-1, Km (for 1-deoxy-11β-hydroxypentalenic acid): 6.5 ± 1.5 µM, Km (for NAD+): 25 ± 3 µM[6] |

| ptlE | SAV2994 | Putative Baeyer-Villiger monooxygenase | - |

| ptlD | SAV2995 | Putative dioxygenase | - |

| ptlC | SAV2996 | Hypothetical protein | - |

| ptlB | SAV2997 | Farnesyl diphosphate (B83284) synthase | - |

| ptlA | SAV2998 | Pentalenene (B1246303) synthase | Encodes a 336-amino acid protein[2] |

| ptlI | SAV2999 | Pentalenene C13 hydroxylase (Cytochrome P450 CYP183A1) | Subunit MD: ~52 kDa; kcat: 0.503 ± 0.006 min-1, Km (for pentalenene): 3.33 ± 0.62 µM[1] |

| sav3000 | SAV3000 | Putative AraC-family transcriptional regulator | - |

| sav3001 | SAV3001 | Putative lyase | - |

| sav3002 | SAV3002 | Hypothetical protein | - |

In addition to the gene cluster, an unlinked gene, sav7469, encodes a cytochrome P450 (CYP105D7) responsible for the conversion of 1-deoxypentalenic acid to the shunt metabolite pentalenic acid.[7]

This compound Biosynthetic Pathway

The biosynthesis of this compound begins with the cyclization of farnesyl diphosphate (FPP) and proceeds through a series of oxidative modifications to yield the final lactone product. While S. avermitilis produces precursors and shunt metabolites, the complete pathway to this compound has been elucidated through the characterization of the individual enzymes.

Regulatory Mechanism

The regulation of the this compound gene cluster in Streptomyces is thought to involve a pathway-specific transcriptional regulator. A putative AraC-family transcriptional regulator (SAV3000) is encoded within the cluster. In other this compound-producing Streptomyces species, a MarR-family transcriptional regulator has been shown to act as a positive regulator of biosynthesis.

Experimental Protocols

The characterization of the this compound gene cluster has relied on a combination of molecular genetics, heterologous expression, and enzymatic assays.

Gene Deletion in Streptomyces avermitilis

Deletion of the entire this compound gene cluster can be achieved through homologous recombination. A typical protocol involves:

-

Construction of a deletion cassette: A cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene cluster is constructed.

-

Transformation: The deletion cassette is introduced into S. avermitilis protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or by conjugation from an E. coli donor strain.

-

Selection of mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover events, resulting in the replacement of the gene cluster with the resistance cassette, are identified by screening for the desired antibiotic resistance and loss of a vector-borne marker.

-

Verification: Gene deletion is confirmed by PCR analysis and Southern blotting.

Heterologous Expression of this compound Biosynthetic Genes in E. coli

The function of individual genes in the this compound cluster is often determined by heterologous expression in a host such as Escherichia coli.

-

Cloning: The gene of interest is amplified by PCR from S. avermitilis genomic DNA and cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) for purification.

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: The culture is grown to a suitable optical density, and protein expression is induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG).

-

Protein Purification: Cells are harvested, lysed, and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Enzymatic Assays

The activity of pentalenene synthase is typically assayed by monitoring the conversion of farnesyl diphosphate (FPP) to pentalenene.

-

Reaction Mixture: A typical reaction mixture contains purified PtlA enzyme, FPP, and a buffer containing MgCl2.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Extraction: The reaction is quenched, and the product, pentalenene, is extracted with an organic solvent (e.g., pentane (B18724) or hexane).

-

Analysis: The extracted product is analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

The activity of the Fe(II)/α-ketoglutarate-dependent hydroxylase PtlH is determined by monitoring the hydroxylation of 1-deoxypentalenic acid.[5]

-

Reaction Mixture: The assay mixture contains purified PtlH, 1-deoxypentalenic acid, Fe(II), α-ketoglutarate, and a suitable buffer.

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature.

-

Quenching and Extraction: The reaction is stopped, and the product is extracted with an organic solvent.

-

Analysis: The product, 11-β-hydroxy-1-deoxypentalenic acid, is often derivatized (e.g., by methylation) and analyzed by GC-MS.

The NAD+-dependent dehydrogenase activity of PtlF is measured by monitoring the oxidation of 1-deoxy-11β-hydroxypentalenic acid.[6]

-

Reaction Mixture: The reaction contains purified PtlF, 1-deoxy-11β-hydroxypentalenic acid, and NAD+ in a suitable buffer.

-

Spectrophotometric Monitoring: The reaction can be monitored spectrophotometrically by following the increase in absorbance at 340 nm due to the formation of NADH.

-

Product Analysis: Alternatively, the reaction can be quenched, the product extracted, and analyzed by GC-MS.

The activity of the cytochrome P450 enzyme PtlI is assayed by monitoring the oxidation of pentalenene.[1]

-

Reaction Mixture: A reconstituted system containing purified PtlI, a suitable reductase partner (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase), pentalenene, and an NADPH-generating system is used.

-

Incubation: The reaction is carried out at an optimal temperature with shaking.

-

Extraction and Analysis: The products, pentalen-13-ol and pentalen-13-al, are extracted with an organic solvent and analyzed by GC-MS.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a this compound biosynthetic gene.

References

- 1. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic this compound in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A gene cluster for biosynthesis of the sesquiterpenoid antibiotic this compound in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pentalenic acid is a shunt metabolite in the biosynthesis of the this compound family of metabolites: Hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV_7469) of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pentalenolactone as a Competitive and Irreversible Inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalenolactone, a sesquiterpenoid antibiotic isolated from several Streptomyces species, has been identified as a potent inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as both a competitive and an irreversible inhibitor of GAPDH. The guide summarizes the available kinetic data, details key experimental protocols for studying this interaction, and presents visualizations of the inhibitory mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in biochemistry, cancer biology, and drug development interested in the therapeutic potential of targeting glycolysis.

Introduction to Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase is a key enzyme in the glycolytic pathway, catalyzing the sixth step: the conversion of glyceraldehyde-3-phosphate (G-3-P) to 1,3-bisphosphoglycerate. This reaction is a critical energy-yielding step in glycolysis. Beyond its metabolic role, GAPDH is implicated in various non-glycolytic processes, including transcription, apoptosis, and membrane trafficking. Its overexpression in many cancer cells, coupled with the reliance of tumors on glycolysis for energy production (the Warburg effect), makes GAPDH an attractive target for anticancer drug development.

This compound: A Dual-Action Inhibitor of GAPDH

This compound exerts its inhibitory effect on GAPDH through a sophisticated, dual mechanism of action. It acts as a competitive inhibitor with respect to the substrate glyceraldehyde-3-phosphate (G-3-P) and as an uncompetitive inhibitor with respect to the co-substrate NAD+.[1] Furthermore, this compound is an irreversible inhibitor that covalently modifies a critical cysteine residue (Cys-149) in the active site of GAPDH.[2]

Competitive and Uncompetitive Inhibition

The initial interaction of this compound with GAPDH is a reversible binding event. This compound competes with the substrate G-3-P for binding to the active site of the enzyme.[1] This competitive inhibition increases the apparent Michaelis constant (Km) for G-3-P without affecting the maximum reaction velocity (Vmax). In contrast, with respect to the co-substrate NAD+, this compound exhibits uncompetitive inhibition, binding to the enzyme-NAD+ complex.[1]

Irreversible Covalent Modification

Following the initial binding, this compound irreversibly inactivates GAPDH through the alkylation of the active site cysteine residue, Cys-149.[2] This covalent modification permanently blocks the catalytic activity of the enzyme. The kinetics of this inactivation are time-dependent and biphasic, suggesting a multi-step process.[1]

Quantitative Data on this compound Inhibition

| Parameter | Value | Cell Types/Conditions | Reference |

| Inhibitory Concentration for Glycolysis | 18-90 µM | Erythrocytes (rat), Ehrlich-ascites tumor cells (mouse), Plasmodium vinckei-infected erythrocytes (mouse), Hepatocytes (rat) | [3] |

| Inhibitory Concentration for Growth (in vitro) | 1.5 µg/mL | Bloodstream trypanosomes | [4] |

| Comparative Potency | This compound is more potent than this compound methyl ester (qualitative) | Rabbit muscle GAPDH | [1] |

Signaling Pathways and Experimental Workflows

Mechanism of this compound Inhibition of GAPDH

The following diagram illustrates the dual mechanism of this compound's interaction with GAPDH, showing both the competitive binding and the subsequent irreversible covalent modification.

Experimental Workflow for Characterizing an Enzyme Inhibitor

The following diagram outlines a typical experimental workflow for the characterization of a novel enzyme inhibitor like this compound.

References

- 1. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific inactivation of glucose metabolism from eucaryotic cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

The role of the epoxylactone moiety in Pentalenolactone's bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalenolactone (PL) is a sesquiterpenoid natural product isolated from various Streptomyces species, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal effects.[1][2][3][4] Its potent bioactivity is intrinsically linked to its unique chemical architecture, specifically the highly reactive epoxylactone moiety. This functional group acts as an electrophilic warhead, enabling the compound to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This technical guide provides a comprehensive analysis of the epoxylactone moiety's central role in the bioactivity of this compound, detailing its mechanism of action, the consequences of target inhibition, relevant structure-activity relationships, and the experimental protocols used to characterize its function.

Mechanism of Action: Covalent Inactivation of GAPDH

The primary molecular target of this compound is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a pivotal enzyme in the glycolytic pathway.[1][5][6] this compound exerts its effect through a time-dependent, irreversible inhibition of this enzyme.[5][7][8]

The mechanism hinges on the electrophilic nature of the epoxylactone group. The active site of GAPDH contains a highly conserved and nucleophilic cysteine residue, Cys-149.[1][8][9] This residue initiates a nucleophilic attack on the sterically accessible primary carbon (C-10) of the epoxide ring of this compound.[8][9] This attack results in the opening of the strained epoxide ring and the formation of a stable, covalent thioether bond between the inhibitor and the enzyme, effectively alkylating the active site.[1][4][8] This covalent modification permanently inactivates the enzyme.

Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to the enzyme's substrate, glyceraldehyde-3-phosphate (G-3-P), and as an uncompetitive inhibitor concerning the cofactor NAD+.[7] The presence of the substrate G-3-P can protect the enzyme from inactivation by this compound, whereas the presence of NAD+ appears to stimulate inactivation by enhancing the enzyme's affinity for the inhibitor.[7]

Biological Consequences of GAPDH Inhibition

GAPDH catalyzes a critical step in glycolysis, the metabolic pathway responsible for generating ATP and key metabolic precursors. By irreversibly inhibiting GAPDH, this compound effectively shuts down this central energy-producing pathway. This disruption of cellular metabolism is the root of its potent cytotoxic and antimicrobial effects.

Organisms that are heavily or solely reliant on glycolysis for ATP production are particularly vulnerable. For example, bloodstream forms of the parasite Trypanosoma brucei are killed by low concentrations of this compound because they lack alternative ATP generation pathways.[5] In contrast, the procyclic forms, which can generate ATP through other means, are resistant even to high concentrations of the antibiotic.[5] This targeted disruption of glycolysis underlies this compound's broad activity against various gram-positive and gram-negative bacteria, fungi, and protozoa.[1]

Structure-Activity Relationship (SAR)

The epoxylactone ring is the indispensable pharmacophore of this compound.[2][4] Structure-activity relationship studies confirm that modifications that remove or alter this moiety lead to a significant reduction or complete loss of biological activity.

-

This compound Methyl Ester : This analog also irreversibly inactivates GAPDH, but at a slower rate and with a higher inhibition constant (KI) compared to this compound, indicating a less efficient interaction.[7]

-

Epoxide Ring Opening : Analogs where the epoxide has been opened to form the corresponding diol or chlorohydrin show different activity profiles, generally with reduced potency compared to the parent epoxide form.[10]

-

Analogs Lacking the Epoxylactone : Recently discovered this compound analogs that are biosynthetic precursors and lack the complete epoxylactone structure exhibit only moderate antibacterial activity.[2][4] This finding further underscores the critical contribution of the intact epoxylactone moiety to the high potency of this compound.[2][4]

Table 1: Quantitative Bioactivity Data for this compound and Analogs

| Compound | Organism | Bioassay | Result | Reference |

| This compound | Trypanosoma brucei (bloodstream) | Cytotoxicity | Lethal Conc: 1.5 µg/mL | [5] |

| This compound | Trypanosoma brucei (procyclic) | Growth Inhibition | No inhibition at 75 µg/mL | [5] |

| 1-deoxy-8α-hydroxypentalenic acid | Staphylococcus aureus ATCC 25923 | Antibacterial | MIC: 16 µg/mL | [2][4] |

| 1-deoxy-8α-hydroxypentalenic acid | Escherichia coli ATCC 25922 | Antibacterial | MIC: 32 µg/mL | [2][4] |

| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Staphylococcus aureus ATCC 25923 | Antibacterial | MIC: 16 µg/mL | [2][4] |

| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Escherichia coli ATCC 25922 | Antibacterial | MIC: 16 µg/mL | [2][4] |

| Kanamycin (Control) | Staphylococcus aureus ATCC 25923 | Antibacterial | MIC: 4 µg/mL | [2][4] |

| Ampicillin (Control) | Staphylococcus aureus ATCC 25923 | Antibacterial | MIC: 2 µg/mL | [2][4] |

Experimental Protocols

The characterization of this compound's bioactivity relies on robust enzymatic assays. The following is a detailed protocol for a colorimetric GAPDH inhibition assay.

Protocol: Colorimetric GAPDH Activity and Inhibition Assay

Principle: This assay measures the activity of GAPDH by quantifying the production of NADH. In the presence of the substrate (G-3-P) and cofactor (NAD+), GAPDH produces NADH, which then reduces a colorimetric probe (e.g., a tetrazolium salt like WST-1 or MTT).[11] The resulting color change, measured spectrophotometrically at approximately 450 nm, is directly proportional to GAPDH activity. An inhibitor like this compound will reduce the rate of color formation.

Materials:

-

96-well clear, flat-bottom microplates[11]

-

GAPDH Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5-8.5)[11][12]

-

GAPDH Substrate: Glyceraldehyde-3-phosphate (G-3-P)[11]

-

Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+)[11]

-

Sample: Purified GAPDH enzyme or cell/tissue lysate containing GAPDH[11][13]

-

Inhibitor: this compound stock solution (dissolved in DMSO or other suitable solvent)

-

Lysis Buffer (e.g., RIPA or a buffer with mild detergent, supplemented with protease inhibitors)[11][13]

-

Microplate reader capable of absorbance measurements at ~450 nm[11]

Procedure:

Part A: Sample Preparation (Cell Lysate)

-

Cell Harvesting: For adherent cells, wash with ice-cold PBS, scrape, and transfer to a pre-chilled microcentrifuge tube. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.[11][12]

-

Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. Incubate on ice for 10-20 minutes.[12][13]

-

Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet insoluble debris.[11][12][13]

-

Supernatant Collection: Carefully transfer the supernatant (cytosolic fraction) to a new pre-chilled tube. This is the sample for the assay.[11]

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for normalization of GAPDH activity.[11]

Part B: GAPDH Inhibition Assay

-

Assay Plate Setup: Prepare wells in a 96-well plate for each condition (in duplicate or triplicate).[13]

-

Blank (No Enzyme): 50 µL Assay Buffer.

-

Positive Control (No Inhibitor): 50 µL of cell lysate or purified enzyme diluted in Assay Buffer.

-

Inhibitor Wells: 50 µL of cell lysate/enzyme pre-incubated with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature.

-

Vehicle Control: 50 µL of cell lysate/enzyme pre-incubated with the same concentration of solvent (e.g., DMSO) used for the inhibitor.

-

-

Reaction Mix Preparation: Prepare a master reaction mix containing Assay Buffer, GAPDH Substrate (G-3-P), NAD+, and the Colorimetric Probe.[12][13] The exact concentrations should be optimized based on the enzyme source and probe manufacturer's instructions.

-

Initiate Reaction: Add 50 µL of the Reaction Mix to all wells to start the reaction. Mix gently.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 450 nm every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

For each well, calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Subtract the rate of the blank from all other wells.

-

Calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] x 100

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

The epoxylactone moiety is the defining structural feature responsible for the potent and broad-spectrum bioactivity of this compound. It functions as a highly specific electrophilic warhead that facilitates the covalent, irreversible alkylation of the Cys-149 residue in the active site of GAPDH. This targeted inactivation of a crucial glycolytic enzyme leads to the shutdown of cellular energy production, resulting in cytotoxicity. A thorough understanding of this mechanism, supported by detailed structure-activity relationships and robust enzymatic assays, is critical for leveraging the this compound scaffold in the development of novel therapeutic agents. Future efforts in drug discovery may focus on synthesizing analogs that retain the reactive epoxylactone core while optimizing pharmacokinetic and pharmacodynamic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation and Identification of this compound Analogs from <i>Streptomyces</i> sp. NRRL S-4 - ProQuest [proquest.com]

- 3. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Selectable Marker Sesquiterpenoid Antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]